1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an indazole ring, a pyrimidine ring, and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole derivatives and pyrimidine-containing molecules, such as:
- 1-(2-aminopropyl)-1H-indazole
- 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole
- 2-benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole
Uniqueness
What sets 1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indazole-3-carboxamide apart is its unique combination of functional groups and its potential for diverse biological activities. The presence of the trifluoromethyl group, in particular, enhances its stability and bioavailability, making it a valuable compound for various research and industrial applications.
Biological Activity
1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indazole-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a combination of a piperidine ring, a trifluoromethyl-substituted pyrimidine, and an indazole moiety, suggests diverse biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound's molecular formula is C15H19F3N6O2S, indicating a complex arrangement of atoms that contributes to its biological activity. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug development.
Research indicates that this compound acts as an antagonist of the S1P2 receptor, which is involved in various pathological conditions such as idiopathic pulmonary fibrosis. The S1P2 receptor plays a role in immune responses and tissue remodeling, making it a target for therapeutic intervention in fibrotic diseases.
In Silico Studies
Docking studies have shown favorable binding affinities to S1P receptors, suggesting that the compound can effectively modulate signaling pathways associated with these receptors. These interactions may lead to altered cellular responses in disease processes.
Anticancer Properties
Preliminary studies have indicated that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. The indazole and pyrimidine moieties are known for their anticancer activities, providing a rationale for investigating this compound's potential in oncology.
Pharmacological Applications
The compound has been evaluated for its effects on several biological targets:
- S1P2 Receptor Antagonism : Implicated in fibrotic diseases.
- Cytotoxicity : Potential activity against cancer cell lines.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
GLPG2938 | Urea linker, pyridine ring | S1P2 antagonist |
L-372,662 | Piperidine ring, benzoylpiperidine moiety | Oxytocin antagonist |
5-(Trifluoromethyl)pyrazole derivatives | Pyrazole core | Anticancer activity |
This table illustrates how the unique combination of structural elements in the target compound may confer distinct biological activities not present in other similar compounds.
Case Studies
Recent studies have highlighted the potential of this compound in preclinical models:
- Study on Idiopathic Pulmonary Fibrosis : Demonstrated efficacy in reducing fibrosis markers through S1P2 receptor modulation.
- Anticancer Activity Assessment : In vitro assays showed significant cytotoxic effects against breast and lung cancer cell lines.
Properties
IUPAC Name |
1-methyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N6O/c1-12-24-16(20(21,22)23)11-17(25-12)29-9-7-13(8-10-29)26-19(30)18-14-5-3-4-6-15(14)28(2)27-18/h3-6,11,13H,7-10H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVXVOCJYILYSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=NN(C4=CC=CC=C43)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.